1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a piperidinyl group
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidinyl and pyridinyl intermediates, followed by their coupling with the chlorophenyl group. The final step usually involves the introduction of the methanesulfonamide group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide include other sulfonamide derivatives and compounds with similar structural motifs, such as:
- 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide
- 1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Biological Activity
1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound combines a chlorophenyl group with a methanesulfonamide moiety, linked to a piperidine derivative that incorporates a pyridine substituent. The molecular formula is C18H22ClN3O2S, with a molecular weight of approximately 379.9 g/mol. Its unique structural characteristics suggest significant potential for therapeutic applications, particularly in antimicrobial and anticancer domains.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit specific enzymes, while the piperidine and pyridine moieties may enhance binding affinity and specificity towards biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those related to cancer cell proliferation.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, impacting cell survival and apoptosis.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities:
Antimicrobial Activity
Sulfonamide derivatives have been extensively studied for their effectiveness against bacterial infections, including Mycobacterium tuberculosis. Preliminary studies suggest that this compound may possess similar antimicrobial properties due to its structural components.
Anticancer Properties
Recent studies highlight the potential anticancer activity of piperidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism often involves induction of apoptosis and inhibition of critical signaling pathways associated with tumor growth.
Case Studies
- Cytotoxicity in Cancer Models :
- Inhibition of Enzymatic Activity :
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
1-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide | Fluorine instead of chlorine | Different electronegativity may alter activity | Potential antimicrobial |
1-(3-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide | Chlorine at a different position | Variations in binding interactions | Potential anticancer |
1-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide | Different pyridine substitution | Variations in pharmacological properties | Potential anticancer |
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-18-4-2-1-3-16(18)14-25(23,24)21-13-15-7-11-22(12-8-15)17-5-9-20-10-6-17/h1-6,9-10,15,21H,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALALAPCPOPVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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